molecular formula C18H25N3O B14663032 3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane CAS No. 38074-16-7

3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B14663032
CAS No.: 38074-16-7
M. Wt: 299.4 g/mol
InChI Key: MDXNMVCZLPPTQC-RMKNXTFCSA-N
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Description

3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane involves several steps, starting from acyclic starting materials that contain the necessary stereochemical information. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical step in the synthesis. This can be achieved through various methodologies, including the use of achiral tropinone derivatives and desymmetrization processes . Industrial production methods often involve the use of gold-catalyzed cascade reactions to achieve the desired diastereoselectivity .

Chemical Reactions Analysis

3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane has significant potential in scientific research, particularly in the fields of drug discovery and organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules. Additionally, it has been studied for its potential therapeutic applications, including its use as a precursor in the synthesis of tropane alkaloids, which have notable pharmacological properties .

Mechanism of Action

The mechanism of action of 3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(3-Phenylallyl)-8-propionylamino-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:

    Tropane: A well-known alkaloid with a similar bicyclic structure.

    Cocaine: Another tropane alkaloid with significant pharmacological effects.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications .

Properties

CAS No.

38074-16-7

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propanamide

InChI

InChI=1S/C18H25N3O/c1-2-18(22)19-21-16-10-11-17(21)14-20(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3,(H,19,22)/b9-6+

InChI Key

MDXNMVCZLPPTQC-RMKNXTFCSA-N

Isomeric SMILES

CCC(=O)NN1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CCC(=O)NN1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Origin of Product

United States

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